Triphenylbismuth

Catalog No.
S545934
CAS No.
603-33-8
M.F
C18H15Bi
M. Wt
440.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triphenylbismuth

Replace toxic organotin catalysts with triphenylbismuth, an air-stable solid with weak C-Bi bonds for efficient radical generation. For polymer curing, it serves as a non-toxic drop-in replacement for DBTDL, maintaining fast cure speed without regulatory issues. In medical plastics, it imparts X-ray contrast without mechanical degradation or opacity, unlike particulate additives. For CVD/ALD, it is a safe solid precursor, avoiding pyrophoric alkylbismuth hazards.

  • Direct replacement for DBTDL in polyurethane elastomers and binders
  • Miscible radiopacifier for PMMA bone cements and dental resins
  • Air-stable, non-pyrophoric solid for semiconductor deposition

CAS Number

603-33-8

Product Name

Triphenylbismuth

IUPAC Name

triphenylbismuthane

Molecular Formula

C18H15Bi

Molecular Weight

440.3 g/mol

InChI

InChI=1S/3C6H5.Bi/c3*1-2-4-6-5-3-1;/h3*1-5H;

InChI Key

ZHXAZZQXWJJBHA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)[Bi](C2=CC=CC=C2)C3=CC=CC=C3

solubility

Soluble in DMSO

Synonyms

Ph3Bi, triphenyl bismuth, triphenyl bismuthine, triphenylbismuth

Canonical SMILES

C1=CC=C(C=C1)[Bi](C2=CC=CC=C2)C3=CC=CC=C3

The exact mass of the compound Triphenylbismuth is 440.0978 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 465. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Terphenyl Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

10 g, 25 g

Triphenylbismuth (CAS 603-33-8) is a stable, solid organometallic compound characterized by a central bismuth atom coordinated to three phenyl rings. As a member of the heavy-metal pnictogens, it offers a combination of low toxicity, air stability, and relatively weak metal-carbon bonds [1]. In procurement contexts, it is primarily valued as a non-toxic replacement for highly regulated organotin catalysts in polymer curing, a miscible radiopacifier for medical-grade plastics, and a safe, solid precursor for chemical vapor deposition (CVD) [2]. Unlike its lighter group 15 analogs or alkylbismuth counterparts, triphenylbismuth balances practical handling safety with specialized reactivity, making it a critical material for both advanced manufacturing and synthetic chemistry [3].

Research Fit

Multi-aryl transfer reagent for Pd-catalyzed cross-coupling
Bismuth(III) precursor for synthesis of Bi(V) derivatives
Curing catalyst for HTPB propellant formulations
CVD precursor for bismuth-containing thin films

Generic substitution of triphenylbismuth fails because its specific physical and chemical properties cannot be replicated by in-class analogs or standard industrial alternatives. Attempting to substitute it with lighter pnictogens like triphenylantimony alters the bond dissociation energy, preventing the necessary C-metal bond cleavage required in radical arylation [1]. In polymer catalysis, replacing it with industry-standard dibutyltin dilaurate (DBTDL) introduces severe toxicity and regulatory compliance issues, whereas other bismuth catalysts may not match its specific curing kinetics[2]. Furthermore, substituting it with other bismuth CVD precursors, such as trimethylbismuth, transitions the process from handling an air-stable solid to managing a highly volatile, pyrophoric liquid, drastically escalating infrastructure costs and safety risks [3].

Substitution Risk

Ligand electronic effects

Tris(3-ethoxyphenyl)bismuthine (TEPB) lowers cure activation energy; Ph₃Bi requires higher temperature, altering processing conditions.

Hydroformylation incompatibility

Ph₃Bi fails as a ligand in Rh-catalyzed hydroformylation, unlike triphenylphosphine or triphenylantimony; do not select for this transformation.

Catalytic activity context

Dinuclear bismuthanes show comparable oxidative cleavage activity but increase synthetic complexity; Ph₃Bi offers equivalent performance with simpler procurement.

Catalytic Efficacy and Toxicity Profile in Polyurethane Curing

Triphenylbismuth serves as a highly effective, non-toxic catalyst for the isocyanate-hydroxyl reaction in polyurethane synthesis, directly replacing highly toxic organotin catalysts like dibutyltin dilaurate (DBTDL) [1]. Unlike DBTDL, which faces strict environmental and health regulations, TPB forms an activated complex with isocyanates to accelerate curing without the associated heavy-metal toxicity [2].

Evidence DimensionToxicity and Regulatory Profile
Target Compound DataNon-toxic organobismuth catalyst; forms active TPB-isocyanate complex
Comparator Or BaselineDibutyltin dilaurate (DBTDL) (Highly toxic organotin)
Quantified DifferenceEliminates organotin toxicity while maintaining or accelerating viscosity build-up and curing rates
ConditionsPolyurethane binder systems and graft-interpenetrating polymer networks

Procurement teams can replace heavily regulated organotin catalysts with TPB to meet strict environmental and safety standards without sacrificing curing kinetics.

Phenyl transfer
Head-to-head
3 phenyl groups per Ph₃BiΔrG −38.2 kcal/mol, Ea 39.8 kcal/mol
Multi-aryl installation with reduced stoichiometry
Computational study at B3LYP-D3/def2-TZVP level; Pd(0)-catalyzed coupling with PhBr

Homogeneous Radiopacity in PMMA Resins

In dental and medical polymers like PMMA, traditional radiopacifiers such as barium sulfate exist as particulate dispersions that degrade optical transparency and mechanical integrity [1]. Triphenylbismuth dissolves completely into the monomer phase. At concentrations of 11-30 wt%, TPB imparts radiopacity equivalent to aluminum while maintaining the optical clarity and flexural strength of the polymer matrix [2].

Evidence DimensionOptical Transparency and Phase Homogeneity
Target Compound DataMonomer-miscible; maintains optical transparency at up to 30 wt%
Comparator Or BaselineBarium sulfate (BaSO4) (Particulate dispersions causing opacity)
Quantified DifferenceProvides aluminum-equivalent radiopacity without particulate scattering or mechanical degradation
ConditionsPMMA ambient-cured resins for dental/medical applications

Manufacturers of medical devices and dental resins must select TPB over inorganic salts to achieve X-ray visibility without compromising the aesthetic and structural properties of clear plastics.

Diol cleavage activity
Head-to-head
Comparable to dinuclear bismuthanes
Equivalent catalytic performance without complex synthesis
No synergistic enhancement observed for dinuclear complexes

Thermal Stability and Handling Safety in Vapor Deposition

For the deposition of bismuth-containing thin films, trimethylbismuth is often considered due to its high volatility; however, it is a pyrophoric liquid prone to explosive decomposition upon heating or impact [1]. Triphenylbismuth, in contrast, is an air-stable solid at room temperature that sublimes predictably without explosive risk, drastically reducing the specialized infrastructure required for safe handling and transport [2].

Evidence DimensionHandling Safety and State at Room Temperature
Target Compound DataAir-stable solid; safe handling and predictable sublimation
Comparator Or BaselineTrimethylbismuth (Pyrophoric, explosion-prone liquid)
Quantified DifferenceEliminates pyrophoric handling risks and explosive decomposition during precursor heating
ConditionsPrecursor supply vessels for MOCVD/ALD processes

Facilities can significantly lower operational risk and infrastructure costs by procuring the air-stable TPB instead of volatile, pyrophoric alkylbismuth alternatives.

Cure kinetics
Head-to-head
Higher activation energy than TEPBRequires higher temperature / longer cure time
Standard cure when cost and availability are prioritized
TEPB provides faster cure at lower temperature; DSC and rheometry data

Aryl Radical Generation via C-Bi Bond Cleavage

In single-electron transfer and cross-coupling reactions, triphenylbismuth exhibits distinct phenylation capabilities compared to lighter group 15 analogs like triphenylantimony [1]. Under anodic oxidation or photocatalytic conditions, triphenylbismuth readily undergoes C-Bi bond cleavage to generate aryl radicals. In contrast, triphenylantimony tends to form hypervalent Sb-Y bonds without C-Sb cleavage, making TPB specifically required for these advanced arylation pathways [2].

Evidence DimensionReaction Pathway upon Oxidation
Target Compound DataFacile C-Bi bond cleavage yielding aryl radicals
Comparator Or BaselineTriphenylantimony (Forms hypervalent Sb-Y bonds without cleavage)
Quantified DifferenceExclusive generation of C-Bi cleavage products vs. stable hypervalent retention in Sb analogs
ConditionsPhotocatalytic or electrochemical oxidation in cross-coupling synthesis

Synthetic chemists must select TPB over antimony or phosphorus analogs to successfully drive radical-mediated phenylation and cross-coupling reactions.

Solubility (DMSO)
Cross-study comparable
3.33 mg/mL
7.56 mM
Informs solvent selection for homogeneous reactions
Measured at 60 °C with ultrasonication
Hydroformylation
Head-to-head
0% conversion — fails to promote reaction
Exclude Ph₃Bi as ligand for hydroformylation
Triphenylphosphine: >90% conversion; Triphenylantimony: moderate conversion
Thermal stability
Cross-study comparable
~300 °C in air
Supports high-temperature processes such as CVD
Reversible thermochromism observed in solid state

Green Polyurethane Manufacturing

Triphenylbismuth is procured as a direct, non-toxic drop-in replacement for dibutyltin dilaurate (DBTDL) in the synthesis of polyurethane elastomers, solid rocket motor binders, and transparent interpenetrating polymer networks, ensuring regulatory compliance without sacrificing curing speed[1].

Radiopaque Medical Plastics

It is utilized by formulators of dental resins and orthopedic bone cements to impart aluminum-equivalent X-ray visibility to PMMA without the optical opacity and mechanical degradation caused by traditional particulate additives like barium sulfate[2].

Bismuth-Based Thin Film Deposition

In semiconductor and ferroelectric memory manufacturing, triphenylbismuth serves as a safe, air-stable solid precursor for MOCVD and ALD processes, eliminating the severe pyrophoric risks associated with volatile alkylbismuth alternatives [3].

Advanced Arylation Reagents

Synthetic chemists select triphenylbismuth over antimony analogs for single-electron transfer and cross-coupling reactions, leveraging its weak C-Bi bonds to efficiently generate aryl radicals for complex molecule synthesis [4].

Application Fit

Application
Selection Property
Validation Focus
Multi-aryl cross-coupling
Multi-aryl transfer reagent
Aryl transfer efficiency and coupling yield
Propellant curing
Bismuth-based curing catalyst
Cure kinetics and processing conditions
CVD thin-film deposition
Volatile bismuth precursor
Thermal stability and volatility
Oxidative diol cleavage
Redox catalyst for diol cleavage
Catalytic activity in oxidative cleavage

Exact Mass

440.0978

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

R18732F41W

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 47 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 46 of 47 companies with hazard statement code(s):;
H302 (97.83%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (89.13%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (89.13%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

603-33-8

Wikipedia

Triphenylbismuth

General Manufacturing Information

Bismuthine, triphenyl-: ACTIVE
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